2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors
Formation of Benzodioxin Moiety: This step involves the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Introduction of Piperidine Ring: The benzodioxin intermediate is then reacted with piperidine and a suitable acylating agent to introduce the piperidine ring.
Formation of Benzoxazole Ring: Finally, the compound is cyclized with o-aminophenol under oxidative conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
- Ethyl 1,4-benzodioxan-2-carboxylate
- 2,3-Dihydro-1,4-benzoxathiine derivatives
Uniqueness
2-[1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its combination of three distinct moieties: benzoxazole, piperidine, and benzodioxin. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C21H20N2O4/c24-21(19-13-25-17-7-3-4-8-18(17)26-19)23-11-9-14(10-12-23)20-22-15-5-1-2-6-16(15)27-20/h1-8,14,19H,9-13H2 |
InChI Key |
SFSUYYKLIACRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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